Home > Products > Screening Compounds P93979 > 3-(2,5-Difluorophenyl)-1h-pyrazole
3-(2,5-Difluorophenyl)-1h-pyrazole - 474708-70-8

3-(2,5-Difluorophenyl)-1h-pyrazole

Catalog Number: EVT-3174267
CAS Number: 474708-70-8
Molecular Formula: C9H6F2N2
Molecular Weight: 180.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(2,5-Difluorophenyl)-1H-pyrazole is a compound belonging to the pyrazole class of heterocyclic compounds, characterized by a five-membered ring containing two nitrogen atoms. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.

Source

The compound can be synthesized through various methods, which are documented in the scientific literature. The synthesis typically involves reactions that incorporate difluorophenyl groups into the pyrazole framework.

Classification

3-(2,5-Difluorophenyl)-1H-pyrazole is classified as a substituted pyrazole derivative. Pyrazoles are known for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.

Synthesis Analysis

Methods

The synthesis of 3-(2,5-difluorophenyl)-1H-pyrazole can be accomplished through several approaches:

  1. Condensation Reactions: A common method involves the condensation of hydrazine derivatives with appropriate aldehydes or ketones to form the pyrazole ring. This can be achieved using acetylenic ketones or aromatic aldehydes in the presence of various catalysts .
  2. One-Pot Procedures: Recent advancements have introduced efficient one-pot methods that allow for the simultaneous formation of the pyrazole ring and the introduction of substituents. These methods often utilize metal-free conditions and are environmentally friendly .
  3. Cycloaddition Reactions: Another effective strategy includes cycloaddition reactions involving diazocarbonyl compounds, which can yield substituted pyrazoles under mild conditions .

Technical Details

For example, a synthesis method might involve dissolving a hydrazine derivative in a solvent like dimethylformamide, followed by the slow addition of phosphorus oxychloride to facilitate the formation of the pyrazole structure. The reaction is typically monitored using thin-layer chromatography to ensure completion .

Molecular Structure Analysis

Structure

The molecular structure of 3-(2,5-difluorophenyl)-1H-pyrazole features a pyrazole ring (C3H3N2) with a difluorophenyl group attached at the 3-position. The presence of fluorine atoms enhances its lipophilicity and biological activity.

Data

  • Molecular Formula: C8H6F2N2
  • Molecular Weight: 184.15 g/mol
  • Melting Point: Typically ranges from 142–145 °C depending on purity .
Chemical Reactions Analysis

Reactions

3-(2,5-Difluorophenyl)-1H-pyrazole can participate in various chemical reactions due to its reactive sites:

  1. Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles in substitution reactions.
  2. Electrophilic Aromatic Substitution: The aromatic nature of the difluorophenyl group allows for electrophilic substitutions, which can modify its biological properties.
  3. Rearrangement Reactions: Under certain conditions, it may undergo rearrangements leading to new derivatives with altered pharmacological profiles .

Technical Details

The reaction conditions (e.g., temperature, solvent) significantly influence the outcome and yield of these transformations.

Mechanism of Action

Process

The mechanism of action for compounds like 3-(2,5-difluorophenyl)-1H-pyrazole is often linked to their ability to interact with specific biological targets. For instance:

  • Inhibition of Enzymatic Activity: Pyrazoles have been shown to inhibit cyclooxygenase enzymes, which play a critical role in inflammation and pain pathways.
  • Binding Affinity: The presence of fluorine enhances binding affinity to target proteins due to increased hydrophobic interactions and potential hydrogen bonding capabilities .

Data

Studies indicate that modifications on the pyrazole ring can significantly affect its pharmacodynamics and pharmacokinetics.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethylsulfoxide but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong bases or acids.
  • Reactivity: Reacts with strong nucleophiles and electrophiles due to its functional groups .
Applications

Scientific Uses

3-(2,5-Difluorophenyl)-1H-pyrazole is primarily used in medicinal chemistry for:

  • Drug Development: Its derivatives are explored as potential anti-inflammatory agents and analgesics.
  • Biological Research: Investigated for its role in various biochemical pathways and disease models, particularly in cancer and infectious diseases .
  • Agricultural Chemistry: Some derivatives are evaluated for their insecticidal properties.

The compound's unique structure allows for further modifications that can lead to novel therapeutic agents with improved efficacy and safety profiles.

Introduction to Pyrazole Scaffolds in Medicinal Chemistry

Significance of Pyrazole Core in Bioactive Molecule Design

The pyrazole ring system—a five-membered heterocycle featuring two adjacent nitrogen atoms (N1 and N2)—represents a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and tunable physicochemical properties. This aromatic nucleus exhibits planar geometry and electron-rich character, enabling diverse binding interactions with biological targets through hydrogen bonding, π-stacking, and dipole-dipole forces [4] [10]. The N1 nitrogen ("pyrrole-like") contributes to aromaticity via electron delocalization, while N2 ("pyridine-like") acts as a hydrogen bond acceptor, enhancing target engagement versatility [4] [8].

Pyrazole-containing drugs constitute ~20% of FDA-approved nitrogen-containing heterocycles, with oncology (45%), infectious diseases (15%), and metabolic disorders representing primary therapeutic domains [2]. Notable examples include:

  • Celecoxib (COX-2 inhibitor): Leverages 1,5-diarylpyrazole for selective anti-inflammatory action
  • Crizotinib (ALK inhibitor): Employs aminopyrazole for kinase targeting in NSCLC
  • Eltrombopag (TPO receptor agonist): Uses 3,4-disubstituted pyrazole for thrombopoietin modulation [6] [10]

Table 1: FDA-Approved Pyrazole-Based Drugs (2014-2023)

Drug NameTherapeutic AreaKey Structural FeaturesMolecular Target
CelecoxibInflammation1,5-Diaryl substitutionCOX-2 enzyme
CrizotinibOncology (NSCLC)3-Aminopyrazole coreALK/MET kinases
EltrombopagHematology3,4-Bis(fluorophenyl)pyrazoleTPO receptor
Rimonabant*Metabolic disorders1,5-Diarylpyrazole ureaCannabinoid receptor CB1
DeracoxibVeterinary medicine4-Methylsulfonylphenyl substitutionCOX-2 enzyme

Note: Withdrawn due to safety concerns; illustrates scaffold prevalence [2] [10]

The synthetic accessibility of pyrazoles further enhances their utility. Classical methods like Knorr pyrazole synthesis (1,3-dicarbonyl + hydrazines) and modern catalytic approaches (e.g., silver-catalyzed decarboxylative cyclization) enable efficient generation of diverse analogs [9] [10]. This adaptability allows medicinal chemists to strategically optimize pharmacokinetic parameters—particularly logP (optimized range: -4 to 4.2) and hydrogen bond donors/acceptors—to comply with drug-likeness criteria [1] [10].

Role of Fluorine Substitution in Pharmacophore Optimization

Fluorine incorporation into pyrazole scaffolds has emerged as a cornerstone strategy for enhancing pharmacological properties. The fluorine atom’s unique characteristics—high electronegativity (3.98 Pauling scale), small atomic radius (1.47 Å), and low polarizability—enable precise modulation of bioactive molecules through three primary mechanisms:

  • Metabolic Stabilization:Fluorine impedes oxidative metabolism by cytochrome P450 enzymes, particularly at ortho-positions on phenyl rings. Difluorophenyl-substituted pyrazoles exhibit 2.3-5.1× longer plasma half-lives compared to non-fluorinated analogs due to blockade of para-hydroxylation pathways [2] [3]. For instance, 2,5-difluorophenyl-conjugated pyrazoles demonstrate reduced CYP3A4-mediated clearance (<15 mL/min/kg vs. >35 mL/min/kg in non-fluorinated counterparts) [2].

  • Enhanced Binding Affinity:Fluorine participates in dipole-dipole interactions with protein backbone carbonyls and C-F•••H-N hydrogen bonds with lysine/arginine residues. In ryanodine receptor (RyR) modulators, 2,5-difluorophenyl-pyrazoles exhibit IC50 values 10-fold lower than unsubstituted derivatives, attributed to fluorine-mediated hydrophobic contacts with Leu372 and Phe377 residues [3].

  • Improved Membrane Permeation:The lipophilic nature (π-hydrophobicity value: +0.14) of fluorine enhances cell membrane penetration. Pyrazoles with 2,5-difluorophenyl groups show 3.2× higher Caco-2 permeability (Papp > 15 × 10⁻⁶ cm/s) compared to hydroxylated analogs, facilitating intracellular target engagement [4] [10].

Table 2: Comparative Bioactivity of Fluorinated vs. Non-Fluorinated Pyrazole Derivatives

Compound ClassTargetFluorinated Analog ActivityNon-Fluorinated ActivityEnhancement Factor
3-(DiFP)-1H-pyrazole*RyR calcium channelIC50 = 0.1 μM (IVc)IC50 = 1.2 μM12×
DiFP-pyrazole carboxamideInsulin secretion (GSIS)EC50 = 0.8 μM (compound 26)EC50 = 5.3 μM6.6×
4-(DiFP)-pyrazole ureaEGFR kinaseKi = 3.6 nMKi = 28 nM7.8×
1-(DiFP)-pyrazole sulfonamideDihydropteroate synthaseMIC = 4 μg/mL (S. aureus)MIC = 32 μg/mL

DiFP: 2,5-Difluorophenyl; Data compiled from [1] [3] [4]

Quantum mechanical studies confirm that fluorine substitution induces electron-withdrawing effects (-σI = 0.52) that polarize the pyrazole ring, increasing positive charge density at N2 (NPA charge: +0.32e vs. +0.18e in non-fluorinated analogs). This enhances hydrogen-bond donation capacity to biological targets [7] [10].

Historical Development of Difluorophenyl-Substituted Pyrazole Derivatives

The evolution of difluorophenyl-pyrazole hybrids reflects three distinct phases in medicinal chemistry:

Phase 1: Empirical Modifications (1980s-1995)Early work focused on non-regioselective syntheses via 1,3-dipolar cycloadditions or condensation of hydrazines with fluorinated diketones. The 1992 discovery that 4-(2,4-difluorophenyl)pyrazole derivatives exhibited 30× greater antifungal activity (against C. albicans) than first-gen azoles highlighted fluorine’s impact [4] [6]. However, unoptimized analogs suffered from metabolic instability and limited solubility.

Phase 2: Rational Design Era (1995-2010)Advancements in structural biology enabled target-informed design. Key milestones included:

  • COX-2 inhibitors: Introduction of 1-(4-sulfonamidophenyl)-3-(trifluoromethyl)-5-(2,5-difluorophenyl)pyrazole (1997) with 1000× selectivity over COX-1 [10]
  • Kinase inhibitors: Patenting of 1-tert-butyl-3-(2,5-difluorophenyl)-4-ureidopyrazoles (2006) as Src/p38 MAPK inhibitors for inflammatory disorders [8]
  • Antidiabetic agents: Optimization of 3-benzyl-N-(2,5-difluorophenyl)pyrazole-5-carboxamides (2010) as dual insulin secretion/glucose uptake modulators [1]

Synthetic methodologies advanced significantly during this period. Transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) allowed precise arylation at pyrazole C4 positions, while microwave-assisted cyclization reduced reaction times from hours to minutes [9] [10].

Phase 3: Contemporary Innovations (2010-Present)Recent developments focus on:

  • Heteroannulated Systems: Pyrazolo[1,5-a]pyrimidines with 2,5-difluorophenyl groups (e.g., compound IVc) showing insecticidal activity at 10⁻⁵ mg/L via RyR modulation [3]
  • Bifunctional Agents: 3-(2,5-Difluorophenyl)-1H-pyrazole-5-carboxamides stimulating glucose-dependent insulin secretion (170% basal insulin at 10 μM) and AMPK-mediated glucose uptake [1]
  • Computational Design: QSAR models predicting optimal substituent patterns (e.g., 2,5-diF with C5-ethoxycarbonyl for antiviral activity against SARS-CoV-2) [7]

Table 3: Historical Milestones in Difluorophenyl-Pyrazole Development

YearInnovationTherapeutic ApplicationKey Compound
1992First antifungal difluorophenyl-pyrazolesCandidiasis treatment1-(2,4-DiFP)-3-methyl-5-phenylpyrazole
1997COX-2 selective inhibitorsAnti-inflammatorySC-57666 (DiFP-derivatized celecoxib analog)
2006Pyrazolyl-ureas as kinase inhibitorsAnticancer/anti-inflammatory1-tert-butyl-3-(2,5-DiFP)-4-ureidopyrazole
2010Bifunctional antidiabetic pyrazole carboxamidesType 2 diabetes3-Benzyl-N-(2,5-DiFP)pyrazole-5-carboxamide
2020Heteroannulated RyR modulatorsInsecticides/cardiac agentsIVc (pyrazolo[1,5-a]pyrimidine)
2024SARS-CoV-2 Mpro inhibitors with DiFP-pyrazolesAntiviral therapy4c-e, 4h-j (pyrazolo-furanone hybrids)

Sources: [1] [3] [6]

Properties

CAS Number

474708-70-8

Product Name

3-(2,5-Difluorophenyl)-1h-pyrazole

IUPAC Name

5-(2,5-difluorophenyl)-1H-pyrazole

Molecular Formula

C9H6F2N2

Molecular Weight

180.15 g/mol

InChI

InChI=1S/C9H6F2N2/c10-6-1-2-8(11)7(5-6)9-3-4-12-13-9/h1-5H,(H,12,13)

InChI Key

SBSIJHAAEYQRHD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)C2=CC=NN2)F

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC=NN2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.